![molecular formula C15H24Cl2N2 B1643049 2-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride CAS No. 120847-08-7](/img/structure/B1643049.png)
2-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Overview
Description
Piperidine is a common structural unit in many chemical compounds, including pharmaceuticals and alkaloids . It’s a six-membered heterocycle, including one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, a compound with a similar structure, 2-methyl-4-(4-piperidinyl)pyrimidine dihydrochloride, has a molecular weight of 250.17 .Scientific Research Applications
Synthesis and Antimicrobial Activity
A novel series of compounds, including 1-amino-2-substituted-5-piperidinyl-6,7,8,9-tertahydrothieno[2,3-c]isoquinolines, were synthesized for their potential antimicrobial activities. These compounds showed promising activities against various pathogenic strains of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (R. Zaki, A. K. Kamal El‐Dean, S. M. Radwan, Asmaa S. A. Sayed, 2019).
Conformational Analysis and Synthesis
Another study focused on the synthesis and conformational analysis of tetrahydroisoquinoline- and piperidine-fused 1,3,4,2-oxadiazaphosphinanes, introducing new ring systems. This work adds valuable knowledge to the field of organic chemistry, exploring the stereochemistry of these novel compounds (Zita Zalán, T. Martinek, L. Lázár, R. Sillanpää, F. Fülöp, 2006).
Biological Evaluation of Hybrid Compounds
The synthesis and in vitro biological evaluation of a hybrid compound involving 1,2,3,4-tetrahydroisoquinoline and ibuprofen demonstrated antioxidant, antitryptic, and anti-inflammatory activities. This study illustrates the compound's potential in developing novel therapeutic agents (S. Manolov, I. Ivanov, D. Bojilov, 2022).
Anticonvulsant and Bradycardic Agents
Research on the development of anticonvulsant agents led to the synthesis of N-substituted 1,2,3,4-tetrahydroisoquinolines, with one derivative showing high activity against audiogenic seizures in mice, comparable to talampanel, a known anticonvulsant. This suggests potential for further exploration as anticonvulsant medications (R. Gitto, R. Caruso, B. Pagano, L. De Luca, R. Citraro, E. Russo, G. De Sarro, A. Chimirri, 2006). Additionally, 1,2,3,4-tetrahydroisoquinoline derivatives were evaluated for their bradycardic activities, identifying specific structures that exhibit potent in vitro and in vivo bradycardic activity with minimal impact on blood pressure, suggesting their potential as specific bradycardic agents (A. Kakefuda, Toshihiro Watanabe, Y. Taguchi, N. Masuda, A. Tanaka, I. Yanagisawa, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Piperidine and its derivatives play a significant role in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of new synthetic methods and the discovery of new biological activities of piperidine derivatives are important future directions .
properties
IUPAC Name |
2-(piperidin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c1-2-4-15-12-17(10-7-14(15)3-1)11-13-5-8-16-9-6-13;;/h1-4,13,16H,5-12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCWNSFKFCYUNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCC3=CC=CC=C3C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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